Compound Description: This class of compounds represents a series of derivatives with variations at the 2- and 5-positions of the pyrazolo[3,4-b]pyridine core. These compounds were synthesized using vinamidinium salts and 3-amino-1-phenyl-2-pyrazolin-5-one and were evaluated for their antimicrobial activities against various bacterial and fungal strains [].
Compound Description: This compound is a derivative with a thiophene ring attached to the pyrazolo[3,4-b]pyridine core via a carbonyl group. The crystal structure of this compound was analyzed, revealing a gauche conformation for the thiophene ring and the presence of intermolecular C–H⋯O hydrogen bonding in the crystal lattice [].
Compound Description: This compound is a non-fluorinated pyrazolo[3,4-b]pyridine derivative with a benzothiazole substituent. It demonstrated notable anti-cancer activity against three human cancer cell lines (NALM-6, SB-ALL, and MCF-7), exhibiting 53% cell growth inhibition, comparable to the standard drug doxorubicin (58%) []. Molecular modeling studies suggest that 6b binds favorably within the active site of the Aurora-A kinase enzyme.
Compound Description: This compound belongs to the fluorinated pyrazolo[3,4-b]pyridine class, featuring a benzothiazole substituent and a trifluoromethyl group. In vitro studies highlighted its anti-cancer properties, as it inhibited cell growth in all tested cell lines (NALM-6, SB-ALL, and MCF-7) by 46-39% [].
BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]
Compound Description: This compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Research shows that it relaxes ovine pulmonary artery through a mechanism involving the stimulation of the sodium pump, independently of cGMP [].
Compound Description: This series of compounds represents 1,3,4-oxadiazole derivatives featuring variations at the 5-position of the oxadiazole ring. These compounds were synthesized and their antiplatelet aggregation effects were evaluated. Computational studies, including molecular docking against cyclooxygenase 1 and 2 (COX1 & COX2) and quantitative structure-activity relationship (QSAR) analysis, were conducted to elucidate their antiplatelet potential [].
Compound Description: This class of compounds, synthesized via domino reactions of 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione, features variations in the aryl substituents. The structures of these compounds were confirmed using 1H NMR, IR spectra, and elemental analysis [].
Compound Description: This compound is a potent and selective TLR7/8 antagonist discovered through structure-based optimization of a lead compound. MHV370 has shown promising in vivo activity and is currently being evaluated in a Phase 2 clinical trial for the treatment of Sjögren's syndrome and mixed connective tissue disease [].
Compound Description: This compound is a potent and selective S1P2 antagonist, demonstrating improved stability and enhanced antitumor activity in neuroblastoma compared to its precursor, JTE-013 []. AB1 effectively inhibits S1P2-mediated signaling, tumor growth, tumor-associated macrophage infiltration, and connective tissue growth factor expression, suggesting its potential as a therapeutic agent for neuroblastoma.
Compound Description: SEW2871 is a selective agonist of the S1P1 receptor. Studies indicate that it can improve renal microcirculation during sepsis in mice, particularly when administered after the onset of injury []. SEW2871 effectively reverses microvascular permeability and restores capillary perfusion, suggesting its potential as an adjunctive therapy for sepsis.
Compound Description: JTE-013 is an S1P2 antagonist that exhibits some limitations due to its instability in vivo. Research has focused on developing structurally modified derivatives with improved potency and stability, such as AB1 [].
Compound Description: BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), particularly effective on the oxidized/heme-free form of the enzyme. Studies have shown its potential in improving urethral relaxation in obese mice, likely by preventing sGC degradation and restoring the NO-cGMP signaling pathway [].
Compound Description: This compound was synthesized from 5-amino-1-phenyl-3-methyl-pyrazole and ethyl acetoacetate. Cytostatic activity tests on Allium cepa L. (onion) rootlets meristem cells indicated that this compound did not exhibit a cytostatic effect [].
Compound Description: This compound was synthesized from 5-amino-1-phenyl-3-methyl-pyrazole and acetylacetone. Cytostatic activity tests on Allium cepa L. (onion) rootlets meristem cells indicated that this compound did not exhibit a cytostatic effect [].
Compound Description: This compound, derived from 5-amino-1-phenyl-3-methyl-pyrazole and p-dimethylaminobenzaldehyde, displayed cytostatic activity against meristematic cells of Allium cepa L. (onion) [].
Compound Description: This compound serves as a versatile building block in organic synthesis and is commonly employed in diazotization reactions to introduce the pyrazolo[3,4-b]pyridine moiety into various molecular scaffolds [].
Overview
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. This compound is notable for its trifluoromethyl group, which enhances its chemical reactivity and biological activity. The compound's unique structure positions it as a subject of interest in various scientific fields, particularly in medicinal chemistry due to its potential as a therapeutic agent.
Source and Classification
The compound is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. It has a CAS number of 71290-73-8 and a molecular weight of 231.17 g/mol. Its molecular formula is C₉H₈F₃N₃O. The presence of the trifluoromethyl group at the 4-position of the pyrazole ring contributes to its distinct properties, making it a valuable compound in drug design and development.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes:
Cyclization Reaction: The reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with trifluoromethylating agents under controlled conditions.
Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield by providing uniform heating.
Mechanochemical Methods: These have been explored for large-scale production to improve reaction rates and reduce solvent usage.
Industrial production often employs optimized catalysts and specific reaction conditions to maximize yield and purity.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one features:
Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
Pyridine Ring: A six-membered ring with one nitrogen atom.
Trifluoromethyl Group: A substituent that significantly influences the compound's properties.
The structural formula can be represented as follows:
C9H8F3N3O
This structure imparts unique electronic properties that are critical for its biological activity.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo several types of chemical reactions:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by various nucleophiles.
Oxidation and Reduction: These reactions can lead to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition to form more complex structures.
Common Reagents and Conditions
The reactions typically involve reagents such as trifluoromethylating agents, oxidizing agents, and various nucleophiles. Controlled temperatures and specific solvents are essential to achieve desired transformations effectively.
Mechanism of Action
The mechanism of action for 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one primarily involves its role as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are crucial in cell signaling pathways that regulate cell proliferation and survival:
Inhibition of TRKs: The compound binds to the kinase domain of TRKs, inhibiting their activity.
Downstream Effects: This inhibition disrupts key signaling pathways such as Ras/Erk and PI3K/Akt, leading to reduced cancer cell proliferation and increased apoptosis.
These actions highlight the compound's potential in cancer therapy.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one include:
Molecular Weight: 231.17 g/mol
Molecular Formula: C₉H₈F₃N₃O
Specific physical properties like density or boiling point are not available in current literature.
Chemical Properties
The chemical properties include:
Reactivity due to the presence of the trifluoromethyl group.
Ability to undergo various chemical transformations such as oxidation and reduction.
These properties make the compound versatile in chemical synthesis and applications.
Applications
The applications of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one are primarily found in medicinal chemistry:
Anticancer Agent: Due to its ability to inhibit TRKs and disrupt cancer cell signaling pathways.
Biochemical Research: Used in studies related to kinase inhibition and cellular signaling mechanisms.
Its unique structure allows for further exploration in drug design aimed at various therapeutic targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.